Cas no 1388082-30-1 ((3R)-3-AMINO-3-[2-BROMO-4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL)
![(3R)-3-AMINO-3-[2-BROMO-4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL structure](https://www.kuujia.com/scimg/cas/1388082-30-1x500.png)
(3R)-3-AMINO-3-[2-BROMO-4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL Chemical and Physical Properties
Names and Identifiers
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- (3R)-3-AMINO-3-[2-BROMO-4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL
- Benzenepropanol, γ-amino-2-bromo-4-(trifluoromethyl)-, (γR)-
- 1388082-30-1
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- MDL: MFCD22504164
- Inchi: 1S/C10H11BrF3NO/c11-8-5-6(10(12,13)14)1-2-7(8)9(15)3-4-16/h1-2,5,9,16H,3-4,15H2/t9-/m1/s1
- InChI Key: KONCVDAEGXHKPY-SECBINFHSA-N
- SMILES: BrC1C=C(C(F)(F)F)C=CC=1[C@@H](CCO)N
Computed Properties
- Exact Mass: 296.99761g/mol
- Monoisotopic Mass: 296.99761g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 46.2Ų
(3R)-3-AMINO-3-[2-BROMO-4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D557894-1g |
(3R)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol |
1388082-30-1 | 96% | 1g |
$1095 | 2024-05-25 | |
eNovation Chemicals LLC | D557894-1g |
(3R)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol |
1388082-30-1 | 96% | 1g |
$1095 | 2025-02-21 | |
eNovation Chemicals LLC | D557894-1g |
(3R)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol |
1388082-30-1 | 96% | 1g |
$1095 | 2025-03-01 |
(3R)-3-AMINO-3-[2-BROMO-4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL Related Literature
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Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
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Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
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Fred Wudl Energy Environ. Sci., 2013,6, 392-406
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
Additional information on (3R)-3-AMINO-3-[2-BROMO-4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL
Comprehensive Overview of (3R)-3-AMINO-3-[2-BROMO-4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL (CAS No. 1388082-30-1)
The compound (3R)-3-AMINO-3-[2-BROMO-4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL, with the CAS number 1388082-30-1, is a chiral amino alcohol derivative that has garnered significant attention in pharmaceutical and chemical research. Its unique structural features, including a bromine substituent and a trifluoromethyl group, make it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals frequently search for this compound due to its potential applications in drug discovery, particularly in the development of small-molecule therapeutics targeting central nervous system (CNS) disorders and inflammatory diseases.
One of the most searched questions related to this compound is: "What are the synthetic routes for (3R)-3-AMINO-3-[2-BROMO-4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL?". The synthesis typically involves asymmetric reduction or resolution techniques to achieve the desired (3R) stereochemistry. The presence of the trifluoromethyl group enhances the compound's metabolic stability, a feature highly sought after in modern medicinal chemistry. This aligns with the growing trend of incorporating fluorinated building blocks into drug candidates to improve pharmacokinetic properties.
In the context of green chemistry and sustainable practices, researchers are exploring eco-friendly catalytic methods to produce this compound. The bromo and trifluoromethyl substituents on the aromatic ring make it a versatile precursor for cross-coupling reactions, a hot topic in organic synthesis. Recent publications highlight its use in palladium-catalyzed transformations, which are pivotal in constructing complex molecular architectures for drug discovery.
The pharmaceutical industry's focus on precision medicine has increased demand for chiral compounds like (3R)-3-AMINO-3-[2-BROMO-4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL. Its stereocenter is critical for binding to biological targets with high specificity, a principle central to enantioselective drug design. Analytical techniques such as chiral HPLC and NMR spectroscopy are essential for characterizing this compound, addressing another common query: "How to determine the enantiomeric purity of (3R)-3-AMINO-3-[2-BROMO-4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL?".
Beyond pharmaceuticals, this compound's unique physicochemical properties have sparked interest in material science applications. Its ability to form hydrogen bonds and halogen interactions makes it a candidate for designing functional materials. With the rise of computational chemistry, molecular modeling studies predict its potential in supramolecular chemistry, answering another trending question: "Can (3R)-3-AMINO-3-[2-BROMO-4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL form stable cocrystals?".
Quality control is paramount when working with this compound, as evidenced by searches for "HPLC methods for (3R)-3-AMINO-3-[2-BROMO-4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL analysis". The trifluoromethyl group poses unique challenges in chromatographic separation, requiring optimized mobile phases. Stability studies under various pH conditions and temperature are also frequently investigated, reflecting industry concerns about compound shelf-life.
In conclusion, (3R)-3-AMINO-3-[2-BROMO-4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL (CAS 1388082-30-1) represents a multifaceted compound bridging medicinal chemistry, asymmetric synthesis, and materials science. Its structural complexity and functional groups continue to inspire innovative research across multiple disciplines, making it a compound of enduring scientific interest.
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